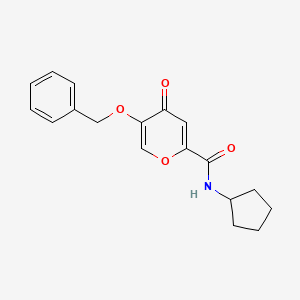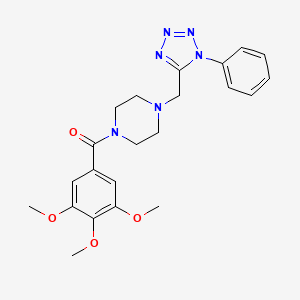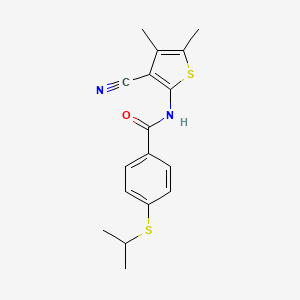![molecular formula C19H20N2O4 B2695701 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide CAS No. 2034539-37-0](/img/structure/B2695701.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzodioxole group, a cyclopropyl group, a pyridine ring, and an amide group. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The cyclopropyl group is a three-membered ring which is known for its strain and reactivity. Pyridine is a basic heterocyclic organic compound, similar to benzene and nitrogen, but it has one methine group (=CH−) replaced by a nitrogen atom. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group linked to a nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzodioxole and pyridine rings, followed by the introduction of the cyclopropyl group and the amide group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the aromatic rings might increase its solubility in organic solvents .Scientific Research Applications
Hybrid Anticonvulsants Synthesis
The design and synthesis of new hybrid anticonvulsants derived from various propanamide derivatives highlight the interest in creating compounds with potential antiepileptic properties. For example, a study on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds aimed to merge chemical fragments of known antiepileptic drugs, demonstrating a methodological approach to synthesizing compounds with desired biological activities (Kamiński et al., 2015).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel compounds with antimicrobial and anti-inflammatory properties showcases the ongoing research into new therapeutic agents. A study involving the preparation of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives emphasizes the exploration of chemical diversity for developing potential treatments (Kendre et al., 2015).
Nonlinear Optical Materials
Research into materials with nonlinear optical properties for potential applications in photonic devices is another area of interest. The synthesis and evaluation of compounds for their nonlinear optical behavior, such as novel T-type polyurethanes, indicate the interdisciplinary applications of synthesized compounds spanning from medicinal chemistry to materials science (Lee et al., 2005).
Antiproliferative Agents
The development of compounds with antiproliferative activity against cancer cell lines involves the synthesis and screening of molecules with potential therapeutic effects. A study on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides as a scaffold for antimicrotubule agents highlights the process of identifying compounds with significant anticancer activities (Stefely et al., 2010).
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(25-16-4-5-17-18(7-16)24-11-23-17)19(22)21-9-13-6-15(10-20-8-13)14-2-3-14/h4-8,10,12,14H,2-3,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWQBBRFHZSWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2CC2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2695619.png)

![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2695626.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2695630.png)
![2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2695631.png)



![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2695637.png)
![N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide](/img/structure/B2695638.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2695641.png)
